Sorafenib

Übersicht

Beschreibung

Sorafenib, sold under the brand name Nexavar, is a kinase inhibitor drug approved for the treatment of various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma . It is a bi-aryl urea compound that targets multiple protein kinases involved in tumor cell proliferation and angiogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sorafenib involves several key steps. One efficient method includes the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide as an intermediate. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The reaction typically uses a single base and does not require an inert atmosphere, making it practical for industrial production.

Industrial Production Methods: Industrial production of this compound often involves a phosgene- and isocyanate-free route, which is advantageous for safety and environmental reasons . The process yields this compound with high purity and efficiency, making it suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions: Sorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different metabolites, which are then excreted from the body .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include bases like DABCO (1,4-Diazabicyclo[2.2.2]octane) and solvents like acetonitrile . Reaction conditions often involve moderate temperatures around 65°C.

Major Products: The major products formed from these reactions are typically intermediates that lead to the final this compound compound. These intermediates are crucial for the drug’s efficacy and stability .

Wissenschaftliche Forschungsanwendungen

Hepatocellular Carcinoma (HCC)

Sorafenib is primarily recognized for its role as a first-line treatment for advanced HCC. Clinical trials have demonstrated significant improvements in overall survival rates among patients treated with this compound compared to placebo.

| Study | Overall Survival (months) | Progression-Free Survival (months) | Response Rate |

|---|---|---|---|

| Phase II Trial | 9.2 | Not specified | 8% partial response |

| Phase III Trials | 15.1 | 4.2 | N/A |

| Real-World Data | 3 | N/A | N/A |

In a Phase II study, this compound showed a median overall survival of 9.2 months in patients with advanced HCC, with 34% achieving stable disease for at least 16 weeks . A Phase III trial indicated a median overall survival of 15.1 months . However, real-world data suggest that the median survival for newly diagnosed Medicare beneficiaries treated with this compound was only 3 months, raising concerns about its effectiveness outside clinical trial settings .

Renal Cell Carcinoma

This compound is also approved for treating advanced renal cell carcinoma. Its efficacy in this context is attributed to its anti-angiogenic properties and ability to inhibit tumor growth.

The drug has been shown to improve outcomes in patients who are not candidates for surgery or who have metastatic disease. The exact overall survival rates vary across studies but generally indicate a positive impact on patient outcomes.

Thyroid Cancer

This compound is approved for differentiated thyroid cancer that is refractory to radioactive iodine treatment. It has demonstrated efficacy in prolonging progression-free survival.

The clinical utility of this compound in thyroid cancer underscores its versatility as an anti-cancer agent.

Resistance Mechanisms

Despite its efficacy, resistance to this compound poses significant challenges in treatment:

- Molecular Adaptations : Tumors may develop mutations that allow them to bypass the inhibited pathways.

- Altered Signaling Pathways : Activation of alternative pathways can sustain tumor growth despite this compound treatment .

Research continues to explore combinations with other therapies to overcome resistance and enhance efficacy.

Case Study 1: Advanced Hepatocellular Carcinoma

A patient with advanced HCC treated with this compound exhibited a partial response after three months, with significant tumor reduction observed on imaging studies. This case aligns with clinical trial findings indicating that some patients can achieve meaningful responses despite the overall short median survival observed in broader populations.

Case Study 2: Renal Cell Carcinoma

A cohort study involving patients with metastatic renal cell carcinoma showed that those receiving this compound had improved progression-free survival compared to historical controls receiving conventional therapies.

Wirkmechanismus

Sorafenib exerts its effects by inhibiting multiple protein kinases, including RAF kinases, VEGFR (vascular endothelial growth factor receptor), and PDGFR (platelet-derived growth factor receptor) . This dual mechanism blocks tumor cell proliferation and reduces angiogenesis, effectively slowing down tumor growth . Additionally, this compound induces autophagy, which may further suppress tumor development .

Vergleich Mit ähnlichen Verbindungen

Regorafenib: Another multikinase inhibitor with a similar structure and mechanism of action.

Quizartinib: A potent FLT3 inhibitor used in the treatment of acute myeloid leukemia.

Dabrafenib: A B-RAF inhibitor used for treating melanoma.

Uniqueness: Sorafenib’s uniqueness lies in its broad spectrum of kinase inhibition, targeting both tumor cell proliferation and angiogenesis pathways . This makes it effective against a variety of cancers, unlike some other kinase inhibitors that are more selective .

Biologische Aktivität

Sorafenib is a multi-kinase inhibitor that plays a significant role in the treatment of various cancers, particularly hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its biological activity is characterized by the inhibition of tumor cell proliferation, angiogenesis, and the promotion of apoptosis. This article delves into the mechanisms of action, clinical efficacy, resistance mechanisms, and ongoing research related to this compound.

This compound targets multiple signaling pathways involved in tumor growth and angiogenesis. Key actions include:

- Inhibition of Kinases : this compound primarily inhibits Raf-1 and B-Raf kinases, which are pivotal in the Ras/Raf/MEK/ERK signaling pathway. This inhibition disrupts downstream signaling that promotes cell proliferation and survival .

- Targeting Receptor Tyrosine Kinases : It also inhibits several receptor tyrosine kinases such as:

This multi-target approach not only hampers tumor growth but also reduces angiogenesis, effectively starving tumors of necessary blood supply.

Clinical Efficacy

This compound has been extensively studied in clinical trials:

- Hepatocellular Carcinoma : this compound is the standard treatment for advanced HCC. In a Phase III trial, it significantly improved overall survival (OS) compared to placebo, with median OS of approximately 10.7 months versus 7.9 months .

- Renal Cell Carcinoma : In RCC, this compound has shown effectiveness as a first-line treatment option. A study indicated improved progression-free survival (PFS) rates compared to conventional therapies .

Table: Summary of Clinical Trials Involving this compound

| Study Type | Cancer Type | Treatment Group | Median OS (months) | Median PFS (months) |

|---|---|---|---|---|

| Phase III | HCC | This compound vs Placebo | 10.7 vs 7.9 | Not reported |

| Phase III | NSCLC | This compound vs Placebo | 8.2 vs 8.3 | 2.8 vs 1.4 |

| Randomized Trial | Advanced Solid Tumors | This compound | 14.3 | Not reported |

Resistance Mechanisms

Despite its efficacy, resistance to this compound remains a significant challenge:

- Genetic Alterations : Mutations in genes such as EGFR and KRAS have been associated with primary resistance to this compound in certain tumors .

- Autophagy : Studies suggest that autophagy can promote tumor cell survival under this compound treatment, leading to reduced efficacy. Inhibition of autophagy has been shown to enhance this compound's anti-tumor effects .

- EGFR Activation : Overexpression or activation of EGFR can lead to sustained downstream signaling that counteracts the effects of this compound, indicating a need for combination therapies targeting multiple pathways .

Case Studies

- Case Study in HCC : A patient with advanced HCC treated with this compound showed a marked reduction in tumor size after three months of therapy, correlating with increased levels of apoptosis markers in tumor biopsies.

- NSCLC Patient Response : In a clinical trial involving NSCLC patients with EGFR mutations, those treated with this compound demonstrated improved PFS compared to those receiving placebo, highlighting its potential even in genetically defined subsets .

Ongoing Research and Future Directions

Research continues to explore novel delivery systems for this compound to enhance its efficacy and reduce side effects. Combination therapies involving immunotherapy and other targeted agents are also under investigation to overcome resistance mechanisms.

Table: Ongoing Clinical Trials Involving this compound

| Trial Identifier | Cancer Type | Combination Therapy | Status |

|---|---|---|---|

| NCT03412773 | HCC | Tislelizumab + this compound | Recruiting |

| NCT03412774 | RCC | This compound + Immunotherapy | Active |

Eigenschaften

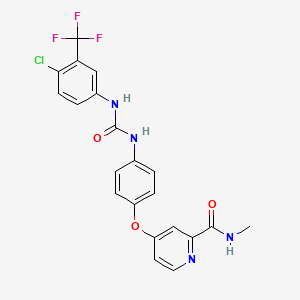

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041128 | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.71e-03 g/L | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sorafenib interacts with multiple intracellular (CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT-3, VEGFR-2, VEGFR-3, and PDGFR-ß). Several of these kinases are thought to be involved in angiogenesis, thus sorafenib reduces blood flow to the tumor. Sorafenib is unique in targeting the Raf/Mek/Erk pathway. By inhibiting these kinases, genetic transcription involving cell proliferation and angiogenesis is inhibited., Sorafenib is U.S. Food and Drug Administration-approved for the treatment of renal cell carcinoma and hepatocellular carcinoma and has been combined with numerous other targeted therapies and chemotherapies in the treatment of many cancers. Unfortunately, as with other RAF inhibitors, patients treated with sorafenib have a 5% to 10% rate of developing cutaneous squamous cell carcinoma (cSCC)/keratoacanthomas. Paradoxical activation of extracellular signal-regulated kinase (ERK) in BRAF wild-type cells has been implicated in RAF inhibitor-induced cSCC. Here, /the researchers/ report that sorafenib suppresses UV-induced apoptosis specifically by inhibiting c-jun-NH2-kinase (JNK) activation through the off-target inhibition of leucine zipper and sterile alpha motif-containing kinase (ZAK). Our results implicate suppression of JNK signaling, independent of the ERK pathway, as an additional mechanism of adverse effects of sorafenib. This has broad implications for combination therapies using sorafenib with other modalities that induce apoptosis., Several case reports suggest sorafenib exposure and sorafenib-induced hyperbilirubinemia may be related to a (TA)(5/6/7) repeat polymorphism in UGT1A1*28 (UGT, uridine glucuronosyl transferase). We hypothesized that sorafenib inhibits UGT1A1 and individuals carrying UGT1A1*28 and/or UGT1A9 variants experience greater sorafenib exposure and greater increase in sorafenib-induced plasma bilirubin concentration. Inhibition of UGT1A1-mediated bilirubin glucuronidation by sorafenib was assessed in vitro. UGT1A1*28 and UGT1A9*3 genotypes were ascertained with fragment analysis or direct sequencing in 120 cancer patients receiving sorafenib on five different clinical trials. Total bilirubin measurements were collected in prostate cancer patients before receiving sorafenib (n = 41) and 19 to 30 days following treatment and were compared with UGT1A1*28 genotype. Sorafenib exhibited mixed-mode inhibition of UGT1A1-mediated bilirubin glucuronidation (IC(50) = 18 umol/L; K(i) = 11.7 umol/L) in vitro. Five patients carrying UGT1A1*28/*28 (n = 4) or UGT1A9*3/*3 (n = 1) genotypes had first dose, dose-normalized areas under the sorafenib plasma concentration versus time curve (AUC) that were in the 93rd percentile, whereas three patients carrying UGT1A1*28/*28 had AUCs in the bottom quartile of all genotyped patients. The Drug Metabolizing Enzymes and Transporters genotyping platform was applied to DNA obtained from six patients, which revealed the ABCC2-24C>T genotype cosegregated with sorafenib AUC phenotype. Sorafenib exposure was related to plasma bilirubin increases in patients carrying 1 or 2 copies of UGT1A1*28 alleles (n = 12 and n = 5; R(2) = 0.38 and R(2) = 0.77; P = 0.032 and P = 0.051, respectively). UGT1A1*28 carriers showed two distinct phenotypes that could be explained by ABCC2-24C>T genotype and are more likely to experience plasma bilirubin increases following sorafenib if they had high sorafenib exposure. This pilot study indicates that genotype status of UGT1A1, UGT1A9, and ABCC2 and serum bilirubin concentration increases reflect abnormally high AUC in patients treated with sorafenib., Sorafenib is a kinase inhibitor that decreases tumor cell proliferation in vitro. Sorafenib was shown to inhibit multiple intracellular (c-CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT- 3, RET, RET/PTC, VEGFR-1, VEGFR- 2, VEGFR- 3, and PDGFR-beta). Several of these kinases are thought to be involved in tumor cell signaling, angiogenesis and apoptosis. Sorafenib inhibited tumor growth of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC) human tumor xenografts in immunocompromised mice. Reductions in tumor angiogenesis were seen in models of HCC and RCC upon sorafenib treatment, and increases in tumor apoptosis were observed in models of HCC, RCC, and DTC. | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

284461-73-0 | |

| Record name | Sorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205.6 °C | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.